molecular formula C12H14Br2O2 B6294394 tert-Butyl 3,4-dibromo-5-methylbenzoate CAS No. 2364585-17-9

tert-Butyl 3,4-dibromo-5-methylbenzoate

Cat. No.: B6294394
CAS No.: 2364585-17-9
M. Wt: 350.05 g/mol
InChI Key: FCMMAYABIQINPG-UHFFFAOYSA-N
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Description

tert-Butyl 3,4-dibromo-5-methylbenzoate is a halogenated aromatic ester featuring a benzene ring substituted with two bromine atoms at positions 3 and 4, a methyl group at position 5, and a tert-butyl ester moiety. Such compounds are often used as intermediates in organic synthesis, particularly in cross-coupling reactions, due to the electrophilic nature of bromine substituents.

Properties

IUPAC Name

tert-butyl 3,4-dibromo-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMMAYABIQINPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3,4-dibromo-5-methylbenzoate typically involves the esterification of 3,4-dibromo-5-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl 3,4-dibromo-5-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and various amines.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while reduction reactions can produce the corresponding debrominated benzoate .

Scientific Research Applications

Organic Synthesis

tert-Butyl 3,4-dibromo-5-methylbenzoate is primarily used as an intermediate in organic synthesis. It can be synthesized through the esterification of 3,4-dibromo-5-methylbenzoic acid with tert-butanol, typically using acid catalysts such as sulfuric or hydrochloric acid. This reaction can be optimized through various methods, including microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time .

Case Study: Synthesis of Complex Compounds

A notable application of this compound is its use in synthesizing more complex compounds. For instance, it has been utilized in the development of new ATP-competitive inhibitors targeting E. coli DNA gyrase. The compound's bromine substituents enhance its reactivity, allowing for further modifications that lead to potent inhibitors with specific biological activities .

Drug Development

The compound's structural features make it a valuable building block in pharmaceutical chemistry. Its derivatives have been explored for their potential as therapeutic agents due to their interactions with biological targets. For example, modifications of the bromine and methyl groups can lead to variations that exhibit different pharmacological properties, which are crucial for drug design .

Case Study: Agonist Activity

Research has shown that compounds derived from this compound can exhibit agonistic activity on human pregnane X receptor (PXR), which plays a role in drug metabolism and detoxification processes. These findings highlight the compound's potential in developing drugs that modulate PXR activity .

Mechanism of Action

The mechanism of action of tert-Butyl 3,4-dibromo-5-methylbenzoate depends on its specific application. In chemical reactions, the bromine atoms and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural and Functional Group Analysis

A structurally relevant compound from the evidence is tert-Butyl (3-bromo-1,2,4-thiadiazol-5-yl)carbamate (). Key differences include:

  • Core Structure : The target compound has a benzene ring, whereas the analog features a 1,2,4-thiadiazole heterocycle.
  • Substituents :
    • Target: Two bromine atoms (positions 3,4), one methyl group (position 5), and a tert-butyl ester.
    • Analog: One bromine atom (position 3), a carbamate group, and a tert-butyl group.
  • Functional Groups : The ester group in the target contrasts with the carbamate in the analog, altering reactivity (e.g., hydrolysis rates).
2.2. Physicochemical Properties

A comparative table based on available

Property tert-Butyl 3,4-Dibromo-5-Methylbenzoate (Hypothetical) tert-Butyl (3-Bromo-1,2,4-Thiadiazol-5-yl)Carbamate
Molecular Formula C₁₂H₁₄Br₂O₂ C₇H₁₀BrN₃O₂S
Molecular Weight (g/mol) ~354.05 (calculated) 280.14
Key Functional Groups Ester, Bromine, Methyl Carbamate, Bromine, Thiadiazole
CAS Number Not available in evidence 1101173-94-7
2.4. Spectroscopic Data

While the target’s spectroscopic data is unavailable in the evidence, the analog’s structure was confirmed via NMR and mass spectrometry. For example, carbamates typically show distinct carbonyl peaks (~165–175 ppm in ¹³C-NMR), whereas esters resonate at ~170 ppm .

Biological Activity

Tert-butyl 3,4-dibromo-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, dibromo substitutions at the 3 and 4 positions of the aromatic ring, and a methyl group at the 5 position. Its structure can be represented as follows:

C12H14Br2O2\text{C}_{12}\text{H}_{14}\text{Br}_2\text{O}_2

Anticancer Properties

Recent studies have suggested that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of dibrominated benzoates have shown cytotoxic effects against various cancer cell lines, including prostate carcinoma (DU-145), lung carcinoma (A549), and breast adenocarcinoma (MCF7) . The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for cancer cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that brominated compounds can induce oxidative stress in cancer cells, leading to apoptosis .
  • Modulation of Signaling Pathways : The compound might influence various signaling pathways involved in cell growth and differentiation.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of dibrominated benzoates on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .
  • Metabolic Stability : Another investigation focused on the metabolic stability of similar compounds. It was found that the presence of a tert-butyl group could influence the metabolic pathways, leading to enhanced stability in liver microsomes . This suggests that modifications in chemical structure can impact both biological activity and pharmacokinetics.

Data Tables

PropertyValue
Molecular FormulaC₁₂H₁₄Br₂O₂
Anticancer Activity (IC50)10 - 30 µM
Metabolic StabilityIncreased with tert-butyl group

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